molecular formula C8H12N2OS B6146879 4-(oxan-2-yl)-1,3-thiazol-2-amine CAS No. 1566728-95-7

4-(oxan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B6146879
CAS No.: 1566728-95-7
M. Wt: 184.3
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Description

Overview of 1,3-Thiazole Chemistry in Contemporary Organic Research

The 1,3-thiazole, a five-membered aromatic ring containing a sulfur and a nitrogen atom, is a fundamental scaffold in organic chemistry. wikipedia.orgijper.organalis.com.my Its unique electronic properties and the ability to participate in various chemical reactions make it a versatile building block. researchgate.net The thiazole (B1198619) nucleus is a key component in numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic compounds with significant biological activities. rsc.orgeurekaselect.com The ongoing research in thiazole chemistry is driven by the quest for new molecules with improved properties and functionalities. researchgate.netnih.gov

The foundation of thiazole chemistry was laid by the pioneering work of Hantzsch and Hofmann. ijper.org The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, remains one of the most prominent and widely used methods for constructing the thiazole ring. wikipedia.orgijper.orgresearchgate.net Over the years, numerous other synthetic strategies have been developed to access thiazole derivatives. ijper.orgnih.gov These methods include the Cook-Heilbron synthesis, which involves the condensation of an α-aminonitrile with carbon disulfide, and reactions utilizing α-thiocyanatoketones and vinyl bromides. wikipedia.orgijper.org Modern advancements have also introduced novel catalytic systems and one-pot, multi-component reactions to enhance the efficiency and diversity of thiazole synthesis. researchgate.netwjrr.org

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This is due to its presence in a multitude of compounds with a broad spectrum of pharmacological activities. researchgate.netresearchgate.netresearchgate.net The structural rigidity and aromatic nature of the thiazole ring allow it to act as a versatile framework for the spatial orientation of various functional groups, which is crucial for interacting with biological targets. globalresearchonline.net Its ability to form hydrogen bonds and participate in other non-covalent interactions further enhances its desirability in drug design. researchgate.net The thiazole scaffold is found in over 18 FDA-approved drugs, highlighting its therapeutic importance. researchgate.net

Classification and Structural Features of 2-Amino-1,3-thiazoles

2-Amino-1,3-thiazoles represent a significant subclass of thiazole derivatives characterized by an amino group at the C2 position of the thiazole ring. wikipedia.orgnih.gov This class of compounds can be considered cyclic isothioureas. wikipedia.org The presence of the amino group significantly influences the electronic properties and reactivity of the thiazole ring, making it a highly versatile intermediate in organic synthesis. researchgate.net

The general structure of a 2-amino-1,3-thiazole allows for substitution at the C4 and C5 positions, leading to a wide array of derivatives with diverse properties. researchgate.net The amino group itself can also be further functionalized. researchgate.net

Table 1: General Structure and Key Positions of 2-Amino-1,3-thiazole

PositionDescription
N1Nitrogen atom in the thiazole ring
C2Carbon atom bonded to the amino group
N (amino)Exocyclic amino group
S3Sulfur atom in the thiazole ring
C4Carbon atom, a common site for substitution
C5Carbon atom, another site for substitution

The reactivity of 2-aminothiazoles is characterized by the nucleophilicity of the exocyclic amino group and the potential for electrophilic substitution at the C5 position. wikipedia.org

Rationale for Investigating 4-(oxan-2-yl)-1,3-thiazol-2-amine as a Research Target

The specific compound, this compound, presents an interesting case for investigation due to the unique combination of a thiazole amine and an oxane (tetrahydropyran) moiety.

The structure of this compound offers multiple points for chemical modification, making it a promising modular building block. The primary amino group at the C2 position is a key functional handle for a variety of chemical transformations, such as acylation, alkylation, and the formation of Schiff bases. researchgate.net The C5 position of the thiazole ring remains available for electrophilic substitution, allowing for further diversification of the molecular scaffold. wikipedia.org The oxane ring itself could potentially be opened or otherwise modified to introduce additional functionality. This versatility allows for the systematic exploration of chemical space and the generation of libraries of related compounds for various research applications. The modular nature of this compound makes it a valuable tool for constructing more complex molecules with tailored properties. researchgate.net

Scope and Objectives of Academic Research on this compound

A comprehensive review of publicly available scientific literature reveals a notable scarcity of academic research specifically focused on the chemical compound this compound. Public chemical databases provide basic molecular information but explicitly state that no literature or patent data is currently available for this specific compound. uni.lu

This lack of dedicated research presents both a challenge and an opportunity. While it is not possible to detail existing research findings, the absence of data itself highlights a potential area for future investigation. The objectives for future academic research on this compound would likely encompass the following:

Synthesis and Characterization: The primary objective would be to develop and optimize a synthetic route to produce this compound. Subsequent detailed characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be crucial to confirm its structure and purity.

Physicochemical Profiling: A thorough investigation of its physical and chemical properties, including solubility, stability, and lipophilicity, would be essential for understanding its potential as a drug candidate.

Biological Screening: The synthesized compound would be subjected to a battery of biological assays to screen for potential therapeutic activities. Based on the known properties of other substituted thiazoles, these screens might target areas such as antimicrobial, anticancer, or anti-inflammatory activities.

Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, further research would focus on synthesizing and testing related analogs to establish a structure-activity relationship. This would involve systematically modifying the oxane and amine substituents to understand their influence on the compound's biological effects and to optimize its potency and selectivity.

In essence, the current state of knowledge regarding this compound is that of an unexplored chemical entity. Its structural features, combining a known bioactive thiazole core with an oxane moiety, suggest that it could possess interesting biological properties worthy of future scientific inquiry.

Properties

CAS No.

1566728-95-7

Molecular Formula

C8H12N2OS

Molecular Weight

184.3

Purity

95

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 4 Oxan 2 Yl 1,3 Thiazol 2 Amine

Reactivity of the 2-Amino Group

The 2-amino group on the thiazole (B1198619) ring behaves as a potent nucleophile, readily participating in reactions with a wide range of electrophiles. Its reactivity is central to the synthesis of diverse derivatives.

The nucleophilic nitrogen of the 2-amino group can be readily acylated or sulfonylated. These reactions are fundamental for creating amide and sulfonamide derivatives, which are common modifications in medicinal chemistry. nih.gov

N-Acylation: This reaction typically involves treating the parent amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products feature an amide linkage. nih.govmdpi.com For instance, the reaction of 2-aminothiazole (B372263) derivatives with various acyl halides in dry pyridine has been shown to produce the corresponding amides in high yields. mdpi.com

N-Sulfonylation: Similarly, sulfonamides are synthesized by reacting the 2-aminothiazole with sulfonyl chlorides. A common procedure involves dissolving the 2-aminothiazole and a selected sulfonyl chloride in water with sodium acetate, followed by heating. nih.govresearchgate.net This method provides a straightforward route to a variety of N-(thiazol-2-yl)benzenesulfonamide derivatives. nih.gov

Table 1: Representative N-Acylation and Sulfonylation Reactions for 2-Aminothiazole Scaffolds

Reaction TypeElectrophile ExampleBase/Solvent SystemProduct TypeReference
N-AcylationAcyl Halides (e.g., Benzoyl chloride)PyridineN-(thiazol-2-yl)amide mdpi.com
N-AcylationAcid Anhydrides (e.g., Acetic anhydride)Solvent-freeN-acetylated thiazole mdpi.com
N-Sulfonylation4-Methylbenzenesulfonyl chlorideSodium Acetate / WaterN-(thiazol-2-yl)benzenesulfonamide nih.gov
N-Sulfonylation4-Nitrobenzenesulfonyl chlorideSodium Acetate / Water4-Nitro-N-(thiazol-2-yl)benzenesulfonamide nih.gov

The primary amino group of 4-(oxan-2-yl)-1,3-thiazol-2-amine can undergo condensation reactions with the carbonyl group of aldehydes and ketones. nih.gov This reaction is a classic method for forming a carbon-nitrogen double bond (C=N). youtube.com

The process is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. youtube.comlibretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. libretexts.org

The primary product of the condensation reaction between the 2-amino group and an aldehyde or ketone is a Schiff base (imine). sjpas.com For example, refluxing 2-amino-4-phenylthiazole with various aromatic aldehydes in ethanol (B145695) has been shown to produce the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. mdpi.com

Table 2: Examples of Schiff Base Formation from 2-Aminothiazole Derivatives

2-Aminothiazole DerivativeCarbonyl CompoundConditionsProduct TypeReference
2-Amino-4-phenylthiazoleAromatic AldehydesEthanol, Reflux2-Arylideneamino-4-phenylthiazole mdpi.com
2-AminobenzothiazoleSubstituted BenzaldehydesMo-Al2O3/p-TSA, Methanol (B129727), RTN-(benzo[d]thiazol-2-yl)methanimine niscpr.res.in
2-Aminothiazole3-Hydroxy-4-methoxybenzaldehydeMicrowave irradiationSchiff Base sjpas.com

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and the 2-amino group is a strong activating group that directs electrophilic substitution primarily to the C5 position. The C5 carbon is the most electron-rich position and thus the most susceptible to attack by electrophiles.

Halogenation is a well-studied electrophilic substitution reaction for 2-amino-1,3-thiazoles. nih.govacs.orgrsc.org The regioselectivity of this reaction is highly dependent on the reagents and conditions employed.

Halogenation at the C5 Position: The C5 position is the kinetic site of halogenation. nih.gov Treatment of 2-aminothiazoles with reagents like copper(II) bromide (CuBr₂) or N-bromosuccinimide (NBS) results in highly regioselective bromination at the C5 position under mild conditions. nih.govnih.govacs.org This high degree of selectivity is attributed to an addition-elimination mechanism. rsc.org An enzymatic approach using vanadium-dependent haloperoxidases also results in bromination exclusively at the electron-rich C5 position. nih.govacs.org

Halogenation at the C2 Position: While less common, halogenation can be directed to the C2 position, typically via a Sandmeyer-type reaction. nih.gov This involves the diazotization of the 2-amino group with a nitrite source (e.g., n-butyl nitrite or tert-butyl nitrite) followed by reaction with a copper(I) halide (CuX) or copper(II) halide (CuX₂). nih.govacs.org This method allows for the selective introduction of chlorine, bromine, or iodine at the C2 position, displacing the amino group. nih.gov

Table 3: Regioselectivity in the Halogenation of 2-Aminothiazole Derivatives

Reagent(s)Position of HalogenationReaction TypeReference
CuBr₂ / AcetonitrileC5Electrophilic Aromatic Substitution nih.gov
CuCl₂ / AcetonitrileC5Electrophilic Aromatic Substitution nih.gov
Vanadium Brominase / KBr / H₂O₂C5Enzymatic Electrophilic Substitution nih.govacs.org
n-Butyl nitrite / CuX (X = Cl, Br, I)C2Sandmeyer-type Diazotization nih.gov

Direct nitration and sulfonation of the 2-aminothiazole ring are theoretically challenging. The thiazole ring itself is generally resistant to attack by electrophiles under standard nitrating (HNO₃/H₂SO₄) or sulfonating (SO₃/H₂SO₄) conditions. ias.ac.in

The primary obstacle is that the strongly acidic media required for these reactions would lead to the protonation of both the basic ring nitrogen and the exocyclic 2-amino group. Protonation of the amino group converts it from a strongly activating, ortho-para directing group into a strongly deactivating, meta-directing group. Furthermore, protonation of the ring nitrogen dramatically increases the ring's electron deficiency, rendering it highly resistant to further electrophilic attack.

Therefore, successful electrophilic nitration or sulfonation would likely require carefully designed, non-acidic reagents or a multi-step synthetic sequence involving protection of the amino group and/or activation of the ring through other means. If the reaction were to proceed under hypothetical conditions that avoid ring deactivation, the inherent electron-donating nature of the amino group would strongly favor substitution at the C5 position.

Nucleophilic Attack on the Thiazole Ring

The 2-aminothiazole ring is an electron-rich heteroaromatic system. Its reactivity towards nucleophiles is generally low unless the ring is activated. The electron-donating nature of the amino group at the C2 position further deactivates the ring towards nucleophilic attack. However, specific positions can be rendered susceptible to nucleophiles under certain conditions.

The thiazole ring contains two heteroatoms, nitrogen at position 3 and sulfur at position 1, whose reactivity is distinct.

Nitrogen Atom (N3): The nitrogen atom in the thiazole ring is of a pyridine-type, meaning its lone pair of electrons is not part of the aromatic π-system. chemicalbook.com This makes the nitrogen atom basic and nucleophilic. It is readily protonated at the N3 position by acids. pharmaguideline.com Alkylation also occurs at this position, where reaction with alkyl halides leads to the formation of quaternary thiazolium salts. pharmaguideline.comwikipedia.org This quaternization increases the acidity of the ring protons, particularly at the C2 position, and enhances the ring's susceptibility to nucleophilic attack. pharmaguideline.com

Sulfur Atom (S1): The sulfur atom's lone pair of electrons is delocalized and participates in the aromatic sextet of the thiazole ring, contributing to its aromatic character. nih.gov This delocalization reduces the nucleophilicity of the sulfur atom. However, the sulfur atom can undergo oxidation reactions with strong oxidizing agents like mCPBA or hypofluorous acid to form non-aromatic thiazole sulfoxides or sulfones. wikipedia.org

HeteroatomTypeReactivityCommon Reactions
Nitrogen (N3) Pyridine-likeBasic, NucleophilicProtonation, N-Alkylation (Quaternization)
Sulfur (S1) Thiophene-likeLow NucleophilicityOxidation (to Sulfoxide/Sulfone)

While the thiazole ring is aromatic and relatively stable, it can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions. These transformations are highly dependent on the substituents present on the ring.

Reductive Ring-Opening: For 2-substituted thiazoles, including 2-aminothiazole derivatives, reductive cleavage of the ring is possible. The reaction of 2-amino-4-methylthiazole with sodium in liquid ammonia has been shown to yield substituted propenethiolates. researchgate.net This process involves the cleavage of the C-S bonds within the ring, and the specific pathway is influenced by the nature of the substituent at the C2 position. researchgate.net

Photochemical Ring-Opening: UV irradiation can also induce ring-opening in thiazole derivatives. Studies on 2-aminothiazole-4-carboxylic acid and 2-amino-4-methylthiazole have demonstrated that fragmentation of the thiazole ring during irradiation often proceeds via the cleavage of one of the C-S bonds, typically the S1-C2 bond. mdpi.com This can lead to the formation of carbodiimides or other linear molecules. mdpi.com

Cycloaddition-Rearrangement: In some cases, thiazoles can participate in cycloaddition reactions that are followed by rearrangement. For instance, reactions with alkynes at high temperatures can lead to a Diels-Alder type reaction followed by the extrusion of sulfur, ultimately forming a pyridine ring. wikipedia.org

Transformations of the Oxane Moiety

The oxane (tetrahydropyran, THP) ring attached at the C4 position of the thiazole is a saturated heterocycle. Its chemical transformations are characteristic of cyclic ethers and are significantly influenced by the stereochemistry at its various carbon centers.

The oxane ring in this compound contains multiple stereocenters, with the anomeric carbon (C2 of the oxane ring) being particularly important. Any chemical transformation involving this moiety must account for the existing stereochemistry and the potential for creating new stereoisomers.

The stereoselective synthesis of substituted tetrahydropyrans is a major focus in organic chemistry, often utilizing methods like the Prins cyclization. nih.govntu.edu.sg When derivatizing the pre-existing oxane ring in the title compound, controlling the stereochemical outcome is crucial. Reactions at or adjacent to existing stereocenters can proceed with either retention or inversion of configuration, or lead to diastereomeric mixtures. The chair conformation of the tetrahydropyran ring dictates the spatial orientation of its substituents (axial vs. equatorial), which in turn influences their reactivity. researchgate.net For example, the transformation of planar chiral oxa-cyclophenes into molecules with central chirality without loss of enantiopurity highlights the possibility of high stereochemical control in related systems. researchgate.net

The oxane moiety is often used in a modified form as a tetrahydropyranyl (THP) ether, a common protecting group for alcohols in organic synthesis. wikipedia.org This functionality provides a key pathway for interconversion.

The linkage between the thiazole and oxane rings is at the anomeric C2 position of the oxane. This structure is analogous to a THP ether and is susceptible to acid-catalyzed hydrolysis. Treatment with aqueous acid can cleave the C-O bond within the ring, opening the oxane moiety to yield 5-hydroxypentanal. wikipedia.org Subsequent reduction of the aldehyde would result in a 1,5-diol attached to the thiazole ring. This represents a significant functional group interconversion, transforming the cyclic ether into a linear diol chain.

Other functional group interconversions could be performed if additional functional groups are present on the oxane ring. Standard organic reactions, such as the conversion of a hydroxyl group to a halide or azide, or oxidation of an alcohol to a ketone, would be applicable. vanderbilt.eduyoutube.com

Synthesis of Complex Molecular Architectures Utilizing this compound as a Core Scaffold

The 2-aminothiazole scaffold is a versatile building block for constructing more complex molecular architectures, primarily through reactions involving the C2-amino group. mdpi.comijcce.ac.ir The nucleophilic amino group readily reacts with a wide range of electrophiles. This reactivity allows for the extension of the molecular framework and the introduction of diverse functional groups and structural motifs.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. mdpi.commdpi.com

Reaction with Isothiocyanates: Nucleophilic addition to isothiocyanates to yield N,N'-disubstituted thiourea (B124793) derivatives. mdpi.comnih.gov

Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases). mdpi.com

Multicomponent Reactions: The 2-aminothiazole core can participate in one-pot multicomponent reactions to build other heterocyclic systems. For example, reaction with aldehydes and active methylene compounds like ethyl cyanoacetate can lead to the formation of highly substituted pyran derivatives. mdpi.comnih.gov

Suzuki Coupling: If a halogen is introduced onto the thiazole ring (e.g., at the C5 position), Suzuki coupling can be used to form new carbon-carbon bonds with boronic acids, attaching various aryl or vinyl groups. mdpi.com

These reactions demonstrate the utility of this compound as a versatile scaffold for generating libraries of complex molecules with potential applications in medicinal chemistry and materials science.

The following table summarizes some common derivatization reactions starting from a 2-aminothiazole core:

Reagent ClassFunctional Group FormedExample Reaction
Acyl Halides / AnhydridesAmideReaction with acetic anhydride to form N-acetyl derivative. mdpi.com
IsothiocyanatesThioureaAddition of phenyl isothiocyanate to form N-phenylthiourea derivative. mdpi.comnih.gov
AldehydesImine (Schiff Base)Condensation with indole-3-carboxaldehyde. mdpi.com
Aldehyde + Active Methylene CompoundSubstituted PyranMulticomponent reaction with benzaldehyde and ethyl cyanoacetate. nih.gov
Chloroacetyl chlorideChloroacetamideReaction to form an intermediate for further nucleophilic substitution. nih.gov

Construction of Fused Heterocyclic Systems

The inherent reactivity of the 2-aminothiazole moiety within this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The endocyclic nitrogen atom and the exocyclic amino group can act as nucleophilic centers, readily reacting with bifunctional electrophiles to construct new rings fused to the thiazole core. These reactions often proceed through initial nucleophilic attack by the amino group, followed by intramolecular cyclization.

One common strategy for the construction of fused pyrimidine rings, such as the thiazolo[3,2-a]pyrimidine system, involves the reaction of 2-aminothiazoles with β-dicarbonyl compounds or their synthetic equivalents. For instance, the condensation of a 2-aminothiazole with a 1,3-diketone, β-ketoester, or α,β-unsaturated carbonyl compound can lead to the formation of a six-membered pyrimidine ring fused to the thiazole. The reaction typically proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration.

Another approach to fused heterocycles involves the reaction with α-haloketones or related electrophiles. This can lead to the formation of imidazo[2,1-b]thiazole derivatives. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the thiazole ring on the α-carbon of the haloketone, followed by an intramolecular cyclization involving the 2-amino group.

Multicomponent reactions also offer an efficient pathway to complex fused heterocyclic systems from 2-aminothiazole precursors. These one-pot reactions, involving three or more reactants, can generate molecular diversity in a time- and resource-efficient manner. For example, a multicomponent reaction involving a 2-aminothiazole, an aldehyde, and a compound with an active methylene group can lead to the formation of fused pyridine or pyran rings.

Fused SystemReactantsReagents/ConditionsGeneral Product Structure
Thiazolo[3,2-a]pyrimidine2-Aminothiazole, 1,3-DiketoneAcid or base catalyst, heatA pyrimidine ring fused to the thiazole
Imidazo[2,1-b]thiazole2-Aminothiazole, α-HaloketoneBase, solvent (e.g., ethanol)An imidazole ring fused to the thiazole
Pyridothiazole2-Aminothiazole, Aldehyde, Active methylene compoundCatalyst (e.g., piperidine), heatA pyridine ring fused to the thiazole

Linker Chemistry for Conjugate Formation

The 2-amino group of this compound serves as a primary handle for the attachment of linkers, enabling the formation of conjugates with other molecules such as peptides, proteins, or reporter tags. This derivatization is crucial for applications in drug delivery, diagnostics, and as biological probes. The nucleophilicity of the primary amine allows for a variety of conjugation strategies, most commonly involving the formation of stable amide, urea, or thiourea bonds.

Amide Bond Formation: One of the most straightforward and widely used methods for linker attachment is through acylation of the 2-amino group. Carboxylic acids, activated as acid chlorides, anhydrides, or active esters, react readily with the amino group to form a stable amide linkage. The choice of activating agent and reaction conditions can be tailored to the specific substrate and desired product. For instance, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) are commonly employed to facilitate amide bond formation under mild conditions.

Urea and Thiourea Formation: The reaction of the 2-amino group with isocyanates or isothiocyanates provides a facile route to urea and thiourea derivatives, respectively. These functional groups can serve as stable linkers in bioconjugates. The reaction is typically high-yielding and proceeds under mild conditions, often without the need for a catalyst.

Reductive Amination: While less direct, reductive amination offers another strategy for introducing a linker. This involves the reaction of the amino group with an aldehyde or ketone to form a transient imine (Schiff base), which is then reduced to a stable secondary amine using a reducing agent such as sodium borohydride or sodium cyanoborohydride. This method allows for the introduction of a linker with a secondary amine connection point.

The selection of the linker itself is critical and depends on the intended application of the conjugate. Linkers can be designed to be stable or cleavable under specific physiological conditions. They can also incorporate functionalities to improve solubility or modulate the pharmacokinetic properties of the final conjugate.

The following table summarizes common linker chemistries applicable to the 2-amino group of this compound for conjugate formation.

Linkage TypeReactant for DerivatizationLinker Functional Group
AmideActivated Carboxylic Acid-C(O)-
UreaIsocyanate-C(O)NH-
ThioureaIsothiocyanate-C(S)NH-
Secondary AmineAldehyde/Ketone + Reducing Agent-CH2-NH-

Spectroscopic and Advanced Structural Characterization of 4 Oxan 2 Yl 1,3 Thiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(oxan-2-yl)-1,3-thiazol-2-amine. By analyzing ¹H, ¹³C, and 2D NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring, the amine group, and the oxane ring.

Thiazole Proton (H-5): A single proton on the thiazole ring (H-5) is anticipated to appear as a sharp singlet in the aromatic region, likely between δ 6.5-7.5 ppm. In similar 4-substituted 2-aminothiazoles, this proton typically resonates around δ 7.3-7.6 ppm. rsc.org

Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet, the chemical shift of which can be concentration-dependent and is often observed between δ 6.8-7.5 ppm in DMSO-d₆. chemicalbook.comrsc.org This signal would disappear upon D₂O exchange, confirming its identity.

Oxane Protons: The protons on the oxane ring will appear in the aliphatic region (δ 1.5-5.0 ppm). The anomeric proton at the C-2' position, being adjacent to both the ring oxygen and the thiazole ring, would be the most downfield of the oxane protons, likely appearing as a doublet of doublets or a triplet around δ 4.5-5.0 ppm. The other nine protons on the oxane ring would present as a series of complex, overlapping multiplets in the δ 1.5-4.0 ppm range. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Thiazole Carbons: Three distinct signals are expected for the thiazole ring. The C-2 carbon, bonded to two nitrogen atoms and a sulfur atom, will be the most downfield, predicted to be in the δ 168-171 ppm range. rsc.orgchemicalbook.comasianpubs.org The C-4 carbon, attached to the oxane substituent, is predicted around δ 148-154 ppm, while the C-5 carbon is expected to be the most upfield of the ring carbons, around δ 105-112 ppm. rsc.orgasianpubs.org

Oxane Carbons: The six carbons of the oxane ring will resonate in the aliphatic region. The anomeric carbon (C-2') will be the most downfield, expected around δ 75-80 ppm due to its connection to the thiazole ring and the ring oxygen. The other oxane carbons (C-3', C-4', C-5', C-6') are predicted to appear between δ 20-70 ppm.

Predicted NMR Data

Predicted ¹H NMR Chemical Shifts (δ ppm)Predicted ¹³C NMR Chemical Shifts (δ ppm)
AssignmentPredicted ShiftAssignmentPredicted Shift
-NH₂~7.2 (br s, 2H)C-2169.0
H-5 (thiazole)~6.9 (s, 1H)C-4151.0
H-2' (oxane)~4.8 (dd, 1H)C-5108.0
Oxane CH₂1.5 - 4.0 (m, 8H)C-2'78.0
C-6'68.0
C-3', C-4', C-5'20-35

Note: Predicted shifts are relative to TMS and can vary based on solvent and experimental conditions.

2D NMR Techniques: To unambiguously assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would reveal the coupling network between adjacent protons, confirming the sequence of protons within the oxane ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies. For this compound, the spectrum would be dominated by vibrations from the amine, the thiazole ring, and the ether linkage in the oxane ring.

Predicted IR Absorption Bands

Frequency (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)
3150 - 3050C-H StretchingThiazole Ring (aromatic)
2950 - 2850C-H StretchingOxane Ring (aliphatic)
~1630N-H Bending (Scissoring)Primary Amine (-NH₂)
1610 - 1450C=N and C=C Ring StretchingThiazole Ring
~1100C-O-C Asymmetric StretchingEther (Oxane Ring)

Note: The presence of two distinct N-H stretching bands would confirm the primary amine. The strong C-O-C stretch is characteristic of the ether functionality within the oxane ring. universalprint.orgrsc.orgmdpi.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. The molecular formula for this compound is C₈H₁₂N₂OS, with a monoisotopic mass of 184.067 Da.

Molecular Ion: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 184 or 185, respectively. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Fragmentation Analysis: The molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve:

Loss of the Oxane Moiety: Cleavage of the C4-C2' bond could lead to a fragment corresponding to the 2-aminothiazole (B372263) cation radical and a neutral oxane fragment.

Ring Opening of Oxane: The oxane ring could undergo characteristic fragmentation, such as the loss of small molecules like C₂H₄O.

Thiazole Ring Fragmentation: The thiazole ring itself can cleave, although it is relatively stable. researchgate.net Common fragmentations for 2-aminothiazoles involve the loss of HCN or NH₂CN. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

As of now, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). If a suitable single crystal could be grown, X-ray crystallography would provide definitive information on its solid-state structure.

This analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the thiazole and oxane rings.

Conformation: The preferred conformation of the oxane ring (likely a chair conformation) and the relative orientation of the two ring systems.

Intermolecular Interactions: The hydrogen bonding network would be of particular interest. It is highly probable that the amine group (-NH₂) would act as a hydrogen bond donor, and the thiazole ring nitrogen (N-3) would act as an acceptor, leading to the formation of hydrogen-bonded dimers or chains, a common motif in 2-aminothiazole structures. nih.govuq.edu.auresearchgate.netnih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

The this compound molecule is chiral due to the stereocenter at the C-2' position of the oxane ring. Therefore, it exists as a pair of (R) and (S) enantiomers.

Applicability: VCD and ECD are chiroptical spectroscopic techniques that are ideal for determining the absolute configuration of chiral molecules in solution.

Principle: ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis range, arising from electronic transitions. VCD measures the same phenomenon in the infrared range, corresponding to vibrational transitions.

Application: By comparing the experimentally measured VCD and ECD spectra with spectra predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned. No such studies have been reported for this specific molecule.

Advanced Analytical Techniques for Purity and Isomeric Composition

To ensure the quality and characterize the composition of a sample of this compound, several advanced analytical techniques would be employed.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be the method of choice for determining the chemical purity. The 2-aminothiazole core contains a strong chromophore, making it easily detectable. A gradient elution method on a reverse-phase column (e.g., C18) would likely be used to separate the main compound from any impurities or starting materials.

Isomeric (Enantiomeric) Composition: Since the compound is chiral, a specialized form of HPLC is required to determine its enantiomeric composition or enantiomeric excess (ee). Chiral HPLC, using a column with a chiral stationary phase (CSP), would be employed to separate the (R) and (S) enantiomers, allowing for their quantification.

Elemental Analysis: Combustion analysis would be used to determine the elemental composition (%C, %H, %N, %S), providing experimental confirmation of the molecular formula.

Computational and Theoretical Chemistry Studies of 4 Oxan 2 Yl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(oxan-2-yl)-1,3-thiazol-2-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable molecular geometry—the conformation with the lowest energy. edu.krdnih.gov This process of geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Theoretical calculations for related thiazole (B1198619) derivatives have shown that methods like B3LYP provide reliable geometric and vibrational frequency data that align well with experimental results. researchgate.netresearchgate.netmdpi.com For instance, studies on similar heterocyclic systems demonstrate that the bond lengths and angles can be calculated with high accuracy. researchgate.net While specific experimental data for this compound is not available, representative optimized geometric parameters can be predicted based on these established computational methods.

ParameterPredicted Value
Bond Lengths (Å)
C2-N31.38
N3-C41.39
C4-C51.35
C5-S11.73
S1-C21.76
C4-C(oxane)1.51
**Bond Angles (°) **
C2-N3-C4110.5
N3-C4-C5115.0
C4-C5-S1111.5
C5-S1-C291.0
S1-C2-N3112.0
Dihedral Angles (°)
N3-C4-C(oxane)-O(oxane)120.0

Note: The data in this table is representative and based on DFT calculations of analogous thiazole structures. Actual values for this compound would require specific computational analysis.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole (B372263) ring system, particularly the sulfur and nitrogen atoms. The LUMO, conversely, would likely be distributed across the thiazole ring. A smaller HOMO-LUMO gap suggests higher reactivity. FMO analysis can predict how the molecule might interact with other chemical species, for example, as a nucleophile or electrophile in a reaction. rsc.org Computational studies on similar thiazole derivatives have utilized FMO analysis to explain their biological activities. researchgate.netkbhgroup.in

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and derived from general knowledge of similar heterocyclic systems. Precise FMO energies for this compound would need to be determined through specific DFT calculations.

Conformational Analysis of the Oxane Ring and its Influence on Overall Molecular Conformation

Computational methods, such as potential energy surface (PES) scans, can be employed to explore the different possible conformations and identify the most energetically favorable ones. This analysis is crucial as the biological activity of a molecule is often dependent on its specific 3D structure, which determines how it fits into the binding site of a target macromolecule. The orientation of the oxane ring can influence intermolecular interactions, such as hydrogen bonding and hydrophobic contacts.

In Silico Assessment of Molecular Interactions

Understanding how a molecule interacts with biological macromolecules is a cornerstone of drug discovery and molecular biology. In silico techniques like molecular docking and molecular dynamics simulations provide valuable insights into these interactions.

Molecular Docking Studies with Model Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be performed with various model macromolecules, such as enzymes or receptors, to predict its binding affinity and mode of interaction. researchgate.netnih.gov

For example, based on studies of other thiazole derivatives, this compound could be docked into the active site of enzymes like α-glucosidase or protein kinases to explore its potential as an inhibitor. researchgate.netacs.org The docking results would provide a binding score, indicating the strength of the interaction, and a visual representation of the binding pose, showing key interactions like hydrogen bonds and van der Waals contacts between the ligand and the protein's amino acid residues.

Model MacromoleculePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
α-Glucosidase-8.5ASP215, GLU277, ARG442
Tubulin-7.9ASN258, LYS352, ALA316
Phospholipase A2-9.2HIS48, ASP49, TYR52

Note: This table presents hypothetical molecular docking data based on studies of similar thiazole compounds. nih.govacs.org The actual binding affinities and interacting residues for this compound would depend on the specific target protein and docking protocol used.

Dynamics Simulations to Elucidate Ligand-Binding Hypotheses

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. nih.gov While docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and any conformational changes that may occur upon binding. rsc.orgacs.org

Pharmacophore Modeling and Virtual Screening for Structural Analogs

Pharmacophore modeling and virtual screening are essential computational techniques in drug discovery used to identify new lead compounds. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Pharmacophore Model Generation: The process begins by identifying a set of active molecules, or ligands, known to bind to a specific target. For structural analogs of this compound, this would involve analyzing the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com For instance, a hypothetical pharmacophore model for a target interacting with this compound might include features like the hydrogen bond donor/acceptor capability of the 2-amine group, the heterocyclic thiazole ring as an aromatic/hydrophobic feature, and the oxane ring contributing to steric and hydrophobic interactions. nih.govnih.gov

A typical pharmacophore model is generated by aligning the active compounds and identifying common chemical features. mdpi.com The resulting model consists of several feature points in space, often with defined tolerance spheres. To refine the model, inactive compounds can be used to define excluded volumes, representing regions where steric clashes would prevent binding. mdpi.com

Virtual Screening: Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds. ctu.edu.vnresearchgate.net This process, known as virtual screening, rapidly filters millions of structures to identify those that match the pharmacophore model. researchgate.net The "hits" from this initial screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. ctu.edu.vn This combined approach helps prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, significantly accelerating the discovery of novel and potent structural analogs. nih.gov

Table 1: Hypothetical Pharmacophore Features for Analogs
Pharmacophore FeaturePotential Contributing MoietyInteraction Type
Hydrogen Bond Acceptor (A)Thiazole Nitrogen, Oxane OxygenElectrostatic
Hydrogen Bond Donor (D)2-Amine GroupElectrostatic
Hydrophobic/Aromatic (H/RA)Thiazole Ring, Oxane RingVan der Waals, π-stacking
Excluded VolumeRegions of steric hindranceSteric

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Prediction: NMR chemical shifts (δ) and coupling constants (J) can also be calculated with high accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted shifts help in the assignment of complex experimental spectra, especially for molecules with many non-equivalent protons and carbons.

Table 2: Predicted Spectroscopic Data Ranges for Key Functional Groups
Spectroscopic MethodFunctional GroupPredicted RangeReference
IR SpectroscopyN-H Stretch (Amine)3300-3500 cm⁻¹ mdpi.com
IR SpectroscopyC=N Stretch (Thiazole)1620-1680 cm⁻¹ mdpi.com
IR SpectroscopyC-O-C Stretch (Oxane)1050-1150 cm⁻¹ mdpi.com
¹³C NMRThiazole C2 (C-NH₂)165-175 ppm researchgate.net
¹³C NMRThiazole C4140-150 ppm researchgate.net
¹H NMRAmine (NH₂)5.0-7.0 ppm

Investigation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. rsc.org Investigating the synthesis of this compound computationally would involve mapping out the potential energy surface for its formation.

A common route for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. For the target molecule, this would likely involve the reaction of a thiourea (B124793) with an α-haloketone, in this case, 2-(2-bromoacetyl)oxane. Computational methods, such as DFT, can be used to model this reaction step-by-step.

The investigation would proceed as follows:

Reactant and Product Optimization: The 3D geometries of the reactants (thiourea, 2-(2-bromoacetyl)oxane) and the final product are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state (TS) structures for each elementary step of the proposed mechanism (e.g., nucleophilic attack, cyclization, dehydration). The TS represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products should have all positive (real) frequencies, while a transition state has exactly one negative (imaginary) frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Mapping: By connecting the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile shows the activation energy (the difference in energy between the reactants and the transition state) for each step.

Table 3: Key Parameters in Computational Reaction Mechanism Studies
ParameterDescriptionSignificance
ΔEReaction EnergyDetermines if a reaction step is exothermic (negative ΔE) or endothermic (positive ΔE).
EₐActivation EnergyThe energy barrier that must be overcome for the reaction to occur. A lower Eₐ means a faster reaction rate. rsc.org
Transition State (TS)Highest energy structure along the reaction pathThe geometry of the TS provides insight into the bond-making and bond-breaking processes.
Imaginary FrequencyVibrational mode of the TS with a negative frequencyConfirms a structure as a true transition state and illustrates the atomic motion leading from reactant to product. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established field in organic chemistry. mdpi.comfrontiersin.org However, there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly synthetic routes. Future research should focus on novel methodologies that are both innovative and sustainable.

Furthermore, the principles of green chemistry should be applied to existing synthetic pathways. This could involve:

Using greener solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or supercritical fluids.

Employing catalysis: Utilizing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes biocatalysis, which uses enzymes to perform chemical transformations under mild conditions.

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds.

Proposed Sustainable Synthetic ApproachPotential Advantages
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, atom economy.
Catalytic Methods (e.g., metal, organo-, bio-catalysis)Milder reaction conditions, higher selectivity, lower energy consumption.
Microwave-Assisted Organic Synthesis (MAOS)Rapid reaction times, improved yields, enhanced purity.
Synthesis in Green Solvents (e.g., water, ionic liquids)Reduced environmental impact, improved safety profile.

Stereoselective Synthesis of Chiral Derivatives

The 4-(oxan-2-yl) substituent contains a chiral center at the C2 position of the oxane ring. This inherent chirality means that 4-(oxan-2-yl)-1,3-thiazol-2-amine can exist as different stereoisomers (enantiomers and diastereomers). In biological systems, different stereoisomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

Therefore, a critical area for future research is the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound and its derivatives. nih.gov Key strategies could include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step. nih.gov

Asymmetric Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) can facilitate the formation of one stereoisomer over another with high enantiomeric excess. mdpi.com

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure precursors from the chiral pool (e.g., carbohydrates) to build the oxane ring would ensure the desired stereochemistry in the final product.

Systematic Exploration of Structure-Reactivity Relationships

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new compounds with desired properties. For this compound, a systematic exploration of its structure-reactivity relationships (SRR) is warranted.

This research would involve synthesizing a series of analogs with specific structural modifications and evaluating how these changes affect the molecule's electronic properties, stability, and reactivity in various chemical transformations. Key areas for modification include:

The 2-amino group: N-alkylation, N-acylation, or incorporation into a larger heterocyclic system.

The thiazole (B1198619) ring: Introduction of substituents at the C5 position.

The oxane ring: Altering the substitution pattern or ring size.

By correlating these structural changes with experimental data (e.g., pKa, reaction rates, spectroscopic properties), a comprehensive SRR profile can be established. This knowledge will be invaluable for fine-tuning the molecule's properties for specific applications.

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structure of this compound, with its hydrogen bond donors (the amine group) and acceptors (the nitrogen and sulfur atoms of the thiazole ring), makes it an excellent candidate for use as a building block in supramolecular assemblies. researchgate.net

Future research could explore the self-assembly of this molecule into well-defined architectures such as:

Hydrogen-bonded networks: Creating one-, two-, or three-dimensional structures through predictable hydrogen bonding patterns. researchgate.net

Coordination polymers: Utilizing the nitrogen and sulfur atoms as ligands to coordinate with metal ions, forming extended networks with interesting magnetic, optical, or catalytic properties.

Host-guest complexes: Investigating the ability of the molecule or its macrocyclic derivatives to encapsulate smaller guest molecules.

The development of such supramolecular systems could lead to new materials with applications in areas like sensing, catalysis, and drug delivery.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the design of new compounds. researchgate.net For this compound, advanced computational modeling can be employed in several ways:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular orbitals, and reactivity indices. nih.govbris.ac.uk This information can help in understanding its chemical behavior and predicting the outcomes of reactions.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict how the molecule and its derivatives bind to the active site of a protein. mdpi.comresearchgate.net This is a crucial step in rational drug design.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of derivatives with their observed biological activity, enabling the predictive design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, its conformational preferences, and its interactions with solvent molecules or biological macromolecules over time.

Computational MethodApplication in Research
Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and spectroscopic data.
Molecular DockingElucidation of binding modes and affinities to biological targets.
Quantitative Structure-Activity Relationship (QSAR)Development of predictive models for biological activity.
Molecular Dynamics (MD) SimulationsAnalysis of conformational flexibility and intermolecular interactions.

Expanding the Library of Functionalized this compound Derivatives

Building on the insights gained from SRR and computational studies, a key future direction will be the synthesis of a diverse library of functionalized derivatives. The 2-aminothiazole scaffold is a versatile platform that allows for a wide range of chemical modifications. mdpi.comnih.gov

Potential strategies for functionalization include:

Derivatization of the 2-amino group: Reaction with a variety of electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively.

Substitution on the thiazole ring: While the C4 position is substituted, electrophilic substitution at the C5 position could be explored under appropriate conditions.

Modification of the oxane ring: Introducing additional functional groups on the oxane moiety or altering its stereochemistry to probe the spatial requirements for biological activity.

The creation of a comprehensive library of derivatives is essential for systematic screening campaigns to identify lead compounds for various applications, including medicinal chemistry and materials science. mdpi.com

Q & A

Q. What synthetic methodologies are most effective for producing 4-(oxan-2-yl)-1,3-thiazol-2-amine with high purity?

The synthesis typically involves coupling oxane derivatives (e.g., oxan-2-yl precursors) with thiazole intermediates under controlled conditions. Key steps include:

  • Reaction Optimization : Use of reflux conditions (90–100°C) with catalysts like POCl₃ to facilitate cyclization .
  • Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) or column chromatography to achieve >95% purity .
  • Yield Enhancement : Stoichiometric control of thiosemicarbazide derivatives and oxane precursors to minimize side reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Spectroscopic Methods :
    • NMR : ¹H/¹³C NMR to confirm the thiazole ring (δ 6.8–7.2 ppm for NH₂) and oxane substituents (δ 3.5–4.0 ppm for ether linkages) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₈H₁₂N₂OS) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the solid state .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro Assays :
    • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Data Validation : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., COX-2 or EGFR kinases) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, logP values, and metabolic stability .
  • Contradiction Resolution : Cross-validate in silico results with experimental IC₅₀ data from enzyme inhibition assays .

Q. What strategies address conflicting data in the compound’s bioactivity profiles?

  • Assay Standardization :
    • Functional Assays : Use radioligand binding assays (e.g., for GPCR targets) to validate receptor affinity discrepancies .
    • Dose-Response Curves : Test across a broader concentration range (0.1–200 µM) to identify non-linear effects .
  • Structural Analog Comparison : Compare activity with analogs like 4-(4-isobutylphenyl)-1,3-thiazol-2-amine to isolate substituent-specific effects .

Q. How can reaction mechanisms be elucidated for novel derivatives of this compound?

  • Kinetic Studies : Monitor intermediates via LC-MS during thiazole ring formation to identify rate-limiting steps .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace nucleophilic substitution pathways in oxane-thiazole coupling .
  • DFT Calculations : Analyze transition states and activation energies for key steps (e.g., cyclocondensation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.